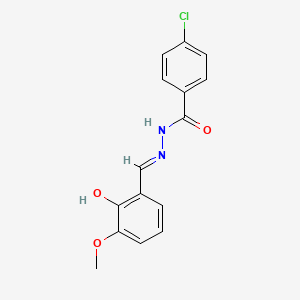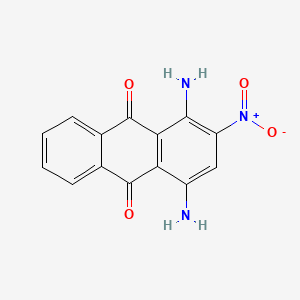![molecular formula C18H16N6O2 B11692966 N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692966.png)
N'-((1E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The presence of multiple functional groups, including hydroxyl, diazenyl, and pyrazole, contributes to its unique chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation reaction between an appropriate aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general synthetic route can be summarized as follows:
Step 1: Synthesis of the aldehyde precursor by diazotization of aniline followed by coupling with a phenol derivative.
Step 2: Condensation of the aldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a catalytic amount of acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Used in the development of metal-organic frameworks and coordination polymers.
Analytical Chemistry: Employed as a ligand in the synthesis of metal complexes for analytical purposes.
Biological Studies: Studied for its interactions with biomolecules and potential as an enzyme inhibitor.
Wirkmechanismus
The mechanism of action of N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. The presence of the diazenyl group allows for the formation of reactive intermediates that can modify the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-{2,5-DIMETHOXYPHENYL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-{4-FLUOROPHENYL}METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-{2-HYDROXY-5-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}METHYLIDENE]-3-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyl, diazenyl, and pyrazole moieties in a single molecule provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C18H16N6O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-12-9-16(23-20-12)18(26)24-19-11-13-10-15(7-8-17(13)25)22-21-14-5-3-2-4-6-14/h2-11,25H,1H3,(H,20,23)(H,24,26)/b19-11+,22-21? |
InChI-Schlüssel |
MYRZXWUXBILNBB-IEDMXBAFSA-N |
Isomerische SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Kanonische SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)
![4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)


![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

![N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)


![Ethyl 2-{[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonylamino}benzoate](/img/structure/B11692960.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11692964.png)
